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Compound of Interest

Compound Name: trans-1,2-Dibenzoylethylene

Cat. No.: B146848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

trans-1,2-dibenzoylethylene, a compound of interest in various fields of chemical research.

The following sections detail its characteristic signatures in Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with detailed

experimental protocols.

Core Spectroscopic Data
The empirical formula for trans-1,2-dibenzoylethylene is C₁₆H₁₂O₂, with a molecular weight of

236.27 g/mol .[1][2] Its spectroscopic characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

symmetry of trans-1,2-dibenzoylethylene simplifies its NMR spectra.

¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Assignment

~8.01 Singlet Vinylic Protons (-CH=CH-)

Not available Multiplet Aromatic Protons (C₆H₅)
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Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and

concentration. A multiplet is expected in the aromatic region of the spectrum.

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~189 Carbonyl Carbon (C=O)

~137 Vinylic Carbon (-CH=CH-)

~136 Aromatic Carbon (ipso)

~133 Aromatic Carbon (para)

~129 Aromatic Carbon (ortho/meta)

~128 Aromatic Carbon (ortho/meta)

Note: The assignments for the aromatic carbons are approximate and may require two-

dimensional NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of trans-1,2-dibenzoylethylene is characterized by the following key absorption

bands, typically measured using a KBr pellet.

Wavenumber (cm⁻¹) Intensity Assignment

~1660 Strong
C=O stretch (conjugated

ketone)

~1595, ~1575 Medium-Strong C=C stretch (aromatic)

~1450 Medium C-H bend (alkene)

~970 Strong C-H bend (trans-alkene)

~750, ~690 Strong
C-H bend (monosubstituted

benzene)
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For trans-
1,2-dibenzoylethylene, the extended conjugation involving the phenyl rings, carbonyl groups,

and the carbon-carbon double bond results in a strong absorption in the UV region.

λmax (nm) Solvent

~269 Ethanol

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve 5-10 mg of trans-1,2-dibenzoylethylene in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

The final solution should be clear and free of any particulate matter.

Data Acquisition:

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

For ¹H NMR, a standard pulse sequence is typically sufficient.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

Use an appropriate number of scans to achieve a good signal-to-noise ratio, particularly

for the less sensitive ¹³C nucleus.
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Data Processing:

Process the raw data using appropriate software. This typically involves Fourier

transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of trans-1,2-dibenzoylethylene with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer the powder to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Acquire a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of trans-1,2-dibenzoylethylene in a UV-transparent solvent

(e.g., ethanol or hexane) of a known concentration.
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Perform serial dilutions to obtain a series of solutions with concentrations that will give

absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.

Record a baseline spectrum with the solvent in both the sample and reference beams.

Record the UV-Vis spectrum of the sample solution over the desired wavelength range

(e.g., 200-400 nm).

Data Analysis:

Determine the wavelength of maximum absorbance (λmax).

If quantitative analysis is required, a calibration curve of absorbance versus concentration

can be constructed to determine the molar absorptivity (ε).

Visualized Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like trans-
1,2-dibenzoylethylene is outlined below.
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Caption: General workflow for spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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